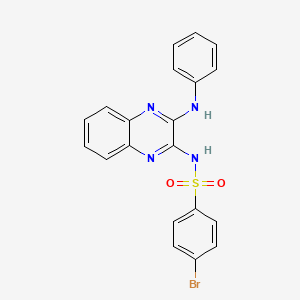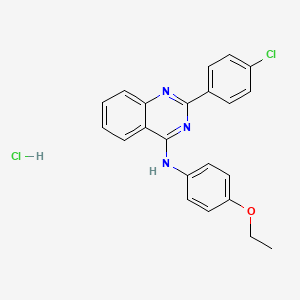
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide, also known as AQ-4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AQ-4 belongs to the class of sulfonamide compounds, which have been extensively studied for their potential therapeutic applications. AQ-4 has been found to possess potent anticancer properties, making it a promising candidate for the development of novel cancer therapies.
Mecanismo De Acción
The mechanism of action of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules. This results in the disruption of the mitotic spindle, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of cancer therapies. It has been shown to induce oxidative stress and DNA damage in cancer cells, which are the two key factors that contribute to its anticancer activity. Moreover, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been found to be effective in inhibiting tumor growth in animal models, further demonstrating its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Moreover, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been extensively studied for its anticancer properties, which means that there is a wealth of literature available on its synthesis, mechanism of action, and biological effects. However, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide also has some limitations. It is a relatively new compound, which means that its long-term safety and efficacy have not been fully established. Moreover, the synthesis of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide. One potential direction is the development of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide analogs with improved pharmacological properties, such as increased potency and selectivity towards cancer cells. Another direction is the investigation of the potential of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide as a combination therapy with other anticancer drugs, which may enhance its efficacy and reduce the risk of drug resistance. Moreover, the development of novel drug delivery systems for N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide may improve its bioavailability and reduce its toxicity towards normal cells. Overall, the research on N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide holds great promise for the development of novel cancer therapies.
Métodos De Síntesis
The synthesis of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide involves the reaction of 3-anilino-2-quinoxalinecarbonitrile with 4-bromobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide. The synthesis of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been reported in several research articles, and the procedure has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are the two key mechanisms that contribute to its anticancer activity. Moreover, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been found to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs.
Propiedades
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMIOBULHSKQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)

![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)
![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222818.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222838.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)
![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)